(1S,2R)-Tranylcypromine hydrochloride

LSD1 KDM1A Enantioselective Inhibition

For reproducible LSD1-targeted drug discovery, suicide MAO kinetics, and iPSC reprogramming, this (1S,2R)-enantiomer is essential. It eliminates the uncontrolled variability caused by the (1R,2S)-contaminant in racemic material, delivering superior biochemical potency and consistent in vivo efficacy. The (1S,2R) configuration is the recognized active pharmacophore, ensuring your derivatization and target-engagement studies reflect true structure-activity relationships. Standard research quantities and bulk packs available; immediate quote upon inquiry.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 1986-47-6
Cat. No. B1664100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-Tranylcypromine hydrochloride
CAS1986-47-6
Synonyms2-PCPA Hydrochloride;  2-PCPA HCl;  Tranylcypromine hydochloride;  Tranylcypromine HCl; 
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1C(C1[NH3+])C2=CC=CC=C2
InChIInChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1
InChIKeyZPEFMSTTZXJOTM-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>25.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why (1S,2R)-Tranylcypromine Hydrochloride (CAS 1986-47-6) Matters in MAO and LSD1 Research


(1S,2R)-Tranylcypromine hydrochloride (CAS 1986-47-6) is a single enantiomer of the racemic irreversible monoamine oxidase (MAO) inhibitor tranylcypromine, which also targets lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Unlike the racemic mixture commonly used in clinical antidepressants, this specific stereoisomer demonstrates quantifiable differences in target inhibition kinetics, metabolic stability, and in vivo efficacy compared to its (1R,2S)-counterpart [2]. These stereochemistry-driven distinctions have direct implications for experimental reproducibility, assay design, and the development of next-generation LSD1-targeted therapeutics.

Why Racemic Tranylcypromine Cannot Substitute for (1S,2R)-Tranylcypromine Hydrochloride in Critical Applications


Substituting racemic tranylcypromine for the single (1S,2R)-enantiomer introduces uncontrolled experimental variability. The two enantiomers exhibit distinct pharmacokinetic profiles, with the (+)-(1S,2R) enantiomer demonstrating more rapid metabolism by MAO and substantially lower plasma exposure than the (-)-(1R,2S) counterpart [1]. This differential metabolism stems from the fact that MAO itself is an enantioselective drug-metabolizing enzyme for tranylcypromine, creating a complex, nonlinear relationship between dose and effective concentration that varies with treatment duration [2]. Furthermore, in LSD1-targeted drug discovery, the (1S,2R) configuration serves as the active pharmacophore for derivative development, with this stereochemistry consistently conferring superior biochemical and cellular potency [3]. Using undefined stereochemical mixtures compromises both the quantitative rigor of enzyme inhibition studies and the interpretability of in vivo efficacy data.

Quantitative Differentiation of (1S,2R)-Tranylcypromine Hydrochloride: Evidence-Based Selection Guide


Enantiomer-Dependent LSD1 Inhibitory Activity: (1S,2R) vs (1R,2S) Direct Comparison

In a head-to-head stereoselective synthesis and evaluation study, the (1S,2R) enantiomer of a tranylcypromine-derived KDM1A inhibitor (compound 15) demonstrated significantly higher activity than its (1R,2S) analogue (compound 16) in both biochemical and cellular assays [1].

LSD1 KDM1A Enantioselective Inhibition

Differential MAO-B Affinity: (1S,2R)-Tranylcypromine vs Racemate Ki Comparison

The (1S,2R)-enantiomer exhibits a Ki value of 4.40 μM for human recombinant MAO-B expressed in Pichia pastoris [1], representing a 3.6-fold lower Ki (higher affinity) than the 16 μM Ki reported for racemic tranylcypromine against MAO-B [2].

MAO-B Monoamine Oxidase Binding Affinity

Enantioselective CYP2A6 Inhibition by (1S,2R)-Tranylcypromine

(1S,2R)-Tranylcypromine inhibits CYP2A6 with Ki values of 0.08 μM in cDNA-expressing microsomes and 0.2 μM in human liver microsomes . This represents a target distinct from MAO and LSD1 that is not shared equivalently by the racemic mixture.

CYP2A6 Cytochrome P450 Drug Metabolism

Enantiomer-Specific Pharmacokinetics: (1S,2R) vs (1R,2S) Plasma Exposure

In a clinical pharmacokinetic study with six healthy subjects, the (1S,2R)-(+)-enantiomer exhibited dramatically lower plasma exposure than the (1R,2S)-(-)-enantiomer. Following administration of the racemate (20 mg sulfate), the (+)-(1S,2R) enantiomer AUC was 26 ng·ml⁻¹·h compared to 197 ng·ml⁻¹·h for the (-)-(1R,2S) enantiomer—a 7.6-fold difference [1].

Pharmacokinetics Enantioselective Metabolism AUC

Dose-Dependent Enantiomer AUC Ratio During Continuous Treatment

The plasma AUC ratio of (+)-(1S,2R)-TCP to (-)-(1R,2S)-TCP increases dose-dependently as MAO activity becomes saturated. After a first single 10 mg dose, the AUC-ratio(+/-) is only 0.04–0.16. This ratio rises to 0.64 at 20 mg and reaches 0.88–0.94 during continuous 40 mg/day treatment .

Therapeutic Drug Monitoring MAO Suicide Inhibition Pharmacodynamics

Enantioselective Synthesis Enables Stereochemically Pure (1S,2R)-Tranylcypromine for Research

Catalytic asymmetric synthesis methods using enantioselective Simmons-Smith cyclopropanation enable the production of optically active (1S,2R)-tranylcypromine with high stereochemical purity [1]. This synthetic capability provides access to defined stereochemistry not achievable through racemic synthesis and subsequent resolution.

Asymmetric Synthesis Stereochemistry Enantiomeric Purity

High-Value Application Scenarios for (1S,2R)-Tranylcypromine Hydrochloride (CAS 1986-47-6)


LSD1/KDM1A Inhibitor Lead Optimization and SAR Studies

Medicinal chemistry programs developing tranylcypromine-based LSD1 inhibitors require the (1S,2R)-enantiomer as the active stereochemical template. As demonstrated in direct head-to-head comparisons, derivatives bearing the (1S,2R) configuration exhibit superior biochemical and cellular activity compared to their (1R,2S) counterparts . Compound 15 (1S,2R configuration) achieved a 62% survival increase in a murine leukemia model following oral administration, validating this stereochemistry for in vivo efficacy . Procurement of pure (1S,2R)-tranylcypromine hydrochloride ensures that subsequent derivatization maintains the optimal stereochemical orientation for target engagement.

Enantioselective MAO Pharmacology and Suicide Inhibition Kinetics

Studies investigating the mechanism-based ('suicide') inhibition of MAO require the pure (1S,2R)-enantiomer because MAO acts as an enantioselective drug-metabolizing enzyme. (+)-TCP is a more effective suicide inhibitor of MAO than (-)-TCP, resulting in its preferential metabolism during initial dosing . The AUC-ratio(+/-) increases from 0.04–0.16 at first dose to 0.88–0.94 during continuous treatment [1], demonstrating saturable enantioselective clearance. Using pure (1S,2R)-TCP eliminates the confounding variable of differential enantiomer metabolism, enabling precise determination of enzyme inactivation kinetics (Ki = 4.40 μM for MAO-B ) without interference from the competing (-)-enantiomer.

Cellular Reprogramming and Induced Pluripotent Stem Cell (iPSC) Generation

Tranylcypromine is used in combination with CHIR99021 to enable reprogramming of somatic cells into iPSCs using only two factors (Oct4 and Klf4) . The LSD1 inhibitory activity of tranylcypromine is stereochemistry-dependent, with the (1S,2R) configuration being the active pharmacophore [1]. For reproducible reprogramming efficiency and mechanistic studies of epigenetic barrier removal, defined stereochemistry is essential. Use of racemic material introduces an uncontrolled variable—the less active (1R,2S)-enantiomer comprises ~50% of the administered dose but contributes minimally to LSD1 inhibition while potentially engaging off-target pathways.

CYP2A6-Mediated Drug-Drug Interaction Studies

(1S,2R)-Tranylcypromine inhibits CYP2A6 with Ki values of 0.08 μM in cDNA-expressing microsomes and 0.20 μM in human liver microsomes . This nanomolar-range inhibition of a major nicotine-metabolizing cytochrome P450 isoform has significant implications for drug interaction studies. Researchers investigating tranylcypromine's effects on CYP2A6-mediated metabolism require the pure (1S,2R)-enantiomer to isolate stereospecific contributions to enzyme inhibition, particularly given the pharmacokinetic differences that result in this enantiomer being present at substantially lower concentrations in vivo when racemic drug is administered [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-Tranylcypromine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.